5-Bromo-2-chloro-3-methoxypyrazine

medicinal chemistry synthetic methodology building block

5-Bromo-2-chloro-3-methoxypyrazine (CAS 89283-94-3) is a trisubstituted pyrazine building block possessing bromo, chloro, and methoxy substituents. Its molecular formula is C5H4BrClN2O with a molecular weight of 223.45 g/mol.

Molecular Formula C5H4BrClN2O
Molecular Weight 223.45 g/mol
CAS No. 89283-94-3
Cat. No. B1376875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-methoxypyrazine
CAS89283-94-3
Molecular FormulaC5H4BrClN2O
Molecular Weight223.45 g/mol
Structural Identifiers
SMILESCOC1=NC(=CN=C1Cl)Br
InChIInChI=1S/C5H4BrClN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3
InChIKeyFXXJHKPFEKHKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-3-methoxypyrazine: Core Properties and Sourcing Profile


5-Bromo-2-chloro-3-methoxypyrazine (CAS 89283-94-3) is a trisubstituted pyrazine building block possessing bromo, chloro, and methoxy substituents [1]. Its molecular formula is C5H4BrClN2O with a molecular weight of 223.45 g/mol [1]. Key computed physicochemical properties include an XLogP3-AA of 2.1, a topological polar surface area of 35 Ų, and 3 hydrogen bond acceptor sites [1]. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) [1].

Why 5-Bromo-2-chloro-3-methoxypyrazine Cannot Be Replaced by a Generic Halopyrazine


While numerous halopyrazines exist as synthetic intermediates, the specific 2-chloro-3-methoxy-5-bromo pattern on the pyrazine ring provides an orthogonal pair of halogen handles (C–Br for cross-coupling; C–Cl for nucleophilic aromatic substitution or orthogonal cross-coupling) alongside a methoxy group that can act as a directing group, solubility modulator, or precursor to a hydroxyl moiety [1]. Substituting with a simpler analog such as 2,3-dichloropyrazine or 5-bromo-2-methoxypyrazine would eliminate one of these functional handles, limiting the accessible chemical space and reducing synthetic efficiency in multi-step routes to biologically active molecules [1][2].

5-Bromo-2-chloro-3-methoxypyrazine: Quantitative Differentiation vs. Closest Analogs


Orthogonal Halogen Handles Enable Sequential Functionalization vs. Dihalo Analogs

5-Bromo-2-chloro-3-methoxypyrazine possesses one C–Br bond (bond dissociation energy ~285 kJ/mol) and one C–Cl bond (BDE ~350 kJ/mol), making the bromine preferentially reactive in Pd-catalyzed cross-coupling reactions while the chlorine remains largely inert under mild Suzuki–Miyaura conditions [1]. In contrast, 2,3-dichloropyrazine offers only two C–Cl bonds with similar reactivity, complicating selective mono-functionalization, while 5-bromo-2-methoxypyrazine lacks a second halogen for further derivatization after cross-coupling. This orthogonality was exploited in the synthesis of plasma kallikrein inhibitor intermediates, where 5-bromo-2-chloro-3-methoxypyrazine underwent selective reduction of the bromide while the chloride remained available for subsequent transformations [2].

medicinal chemistry synthetic methodology building block

Validated Intermediate in Patented Pharmaceutical Synthesis vs. Unproven Analogs

5-Bromo-2-chloro-3-methoxypyrazine has been explicitly used as a reactant in the synthesis of 1-(5-chloro-6-methoxypyrazin-2-yl)ethan-1-ol, a key intermediate in the preparation of plasma kallikrein inhibitors disclosed in patent WO2022010828A1 [1]. In contrast, no analogous patent literature was identified for simpler analogs such as 2,3-dichloropyrazine or 5-bromo-2-methoxypyrazine in the context of plasma kallikrein inhibitor programs. This places the target compound within a documented, high-value therapeutic area (hereditary angioedema, diabetic macular edema) where validated intermediates reduce development risk.

plasma kallikrein inhibitor patented synthesis medicinal chemistry

CCR4 Antagonist Program Provenance vs. Unvalidated Scaffolds

The N-(5-bromo-3-methoxypyrazin-2-yl) motif, directly derived from 5-bromo-2-chloro-3-methoxypyrazine via amine coupling, was identified as a hit in a CCR4 receptor antagonist high-throughput screen at AstraZeneca and progressed through lead optimization to yield two clinical candidates, AZD-2098 and AZD-1678 [1]. This establishes the 2-chloro-3-methoxy-5-bromo substitution pattern as a validated pharmacophore entry point for a G-protein coupled receptor target. Analogs such as 5-bromo-2-methoxypyrazine have not been reported in published CCR4 antagonist programs, nor have they demonstrated comparable hit-to-lead progression.

CCR4 antagonist drug discovery hit-to-lead

Computed Lipophilicity (XLogP3-AA = 2.1) Balances Permeability and Solubility

The computed XLogP3-AA of 5-bromo-2-chloro-3-methoxypyrazine is 2.1, placing it within optimal drug-like space (typically XLogP 1–3 for oral CNS-sparing agents) [1]. Its topological polar surface area (TPSA) of 35 Ų is below the 60 Ų threshold associated with blood-brain barrier penetration, but combined with the moderate lipophilicity, it suggests good passive permeability while maintaining some aqueous solubility [1]. In comparison, 2,3-dichloropyrazine (XLogP ~1.3) is more hydrophilic, potentially limiting membrane permeability, while 5-bromo-2-methoxypyrazine (XLogP ~1.8) is slightly less lipophilic.

physicochemical property drug-likeness ADME

Optimal Application Scenarios for 5-Bromo-2-chloro-3-methoxypyrazine in Research and Development


Plasma Kallikrein Inhibitor Synthesis (Hereditary Angioedema, Diabetic Macular Edema)

5-Bromo-2-chloro-3-methoxypyrazine serves as a key starting material for constructing 1-(5-chloro-6-methoxypyrazin-2-yl)ethan-1-ol, a documented intermediate in plasma kallikrein inhibitor programs targeting hereditary angioedema, diabetic macular edema, and retinal vein occlusion [1]. Its use in this patented route (WO2022010828A1) provides a literature-validated entry point for medicinal chemistry teams pursuing plasma kallikrein as a therapeutic target.

CCR4 Receptor Antagonist Medicinal Chemistry Programs

The N-(5-bromo-3-methoxypyrazin-2-yl) scaffold, accessed directly from 5-bromo-2-chloro-3-methoxypyrazine, has been validated in a CCR4 antagonist program that yielded two orally bioavailable clinical candidates, AZD-2098 and AZD-1678 [2]. This scaffold is suitable for hit-to-lead and lead optimization campaigns targeting CCR4-mediated inflammatory and autoimmune indications.

Sequential Derivatization for Complex Heterocycle Libraries

The orthogonal reactivity of the C–Br and C–Cl bonds enables chemoselective sequential functionalization: Suzuki–Miyaura coupling at the bromide position followed by nucleophilic aromatic substitution or a second cross-coupling at the chloride position [3]. This allows rapid generation of diverse, drug-like heterocyclic libraries from a single building block, improving synthetic efficiency in early-stage discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chloro-3-methoxypyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.